4-乙基苯甲醛

概述

描述

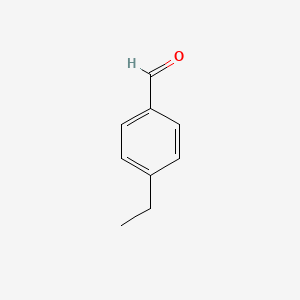

4-乙基苯甲醛,也称为对乙基苯甲醛,是一种有机化合物,分子式为C9H10O。它是苯甲醛的衍生物,其特征在于苯环的对位连接着一个乙基。 该化合物呈透明无色至微黄色液体,分子量为134.18 g/mol .

科学研究应用

Chemical Properties and Structure

4-Ethylbenzaldehyde is characterized by its clear, colorless liquid form and a distinctive fruity odor. The compound's structure includes a benzene ring substituted with an ethyl group and an aldehyde functional group, contributing to its reactivity and utility in synthesis.

Fragrance and Flavor Industry

4-Ethylbenzaldehyde is widely used as a flavoring agent and in the production of fragrances. Its fruity scent makes it suitable for use in perfumes, cosmetics, and food products. It has been noted for its presence in roasted chicken, cider, tea, and roasted peanuts, enhancing the flavor profile of these items .

| Application | Description |

|---|---|

| Fragrances | Used in perfumes and personal care products |

| Flavoring Agents | Enhances taste in food products |

Pharmaceutical Intermediates

In the pharmaceutical sector, 4-ethylbenzaldehyde serves as an important intermediate in synthesizing various drugs. Its ability to undergo further reactions allows for the creation of complex molecules necessary for therapeutic agents.

Agrochemicals

Research indicates that 4-ethylbenzaldehyde exhibits nematicidal activity against certain nematodes, making it a potential candidate for developing agricultural chemicals aimed at pest control . This application could significantly benefit crop protection strategies.

Pigment Production

The compound is also utilized in the synthesis of pigments. Its chemical properties allow it to participate in reactions that yield vibrant colors used in dyes and coatings, which are essential for various industrial applications.

Nematicidal Activity Study

In vitro studies demonstrated that 4-ethylbenzaldehyde exhibited effective nematicidal activity at concentrations as low as 250 µg/ml against specific nematode species . This finding supports its potential use in developing eco-friendly agricultural solutions.

Fragrance Safety Assessment

An extensive review by the Expert Panel for Fragrance Safety concluded that 4-ethylbenzaldehyde could be safely used in cosmetic applications without significant health risks . The assessment included evaluations for skin sensitization and respiratory toxicity, confirming its safety profile.

作用机制

4-乙基苯甲醛的作用机制在很大程度上取决于其化学反应活性。例如,它对蘑菇酪氨酸酶的抑制作用涉及与酶的活性位点的相互作用,导致形成稳定的复合物,阻止酶催化其底物。

类似化合物:

苯甲醛: 母体化合物,缺少乙基。

4-甲基苯甲醛: 结构类似,但用甲基代替了乙基。

4-异丙基苯甲醛: 在对位含有异丙基。

比较: 4-乙基苯甲醛因存在乙基而独一无二,这影响了它的反应性和物理性质。与苯甲醛相比,它的沸点更高,在亲电芳香取代反应中的反应模式也不同。 乙基还赋予了独特的香气,使其在香精行业中具有价值 .

生化分析

Biochemical Properties

It is known that 4-Ethylbenzaldehyde is a by-product of disinfection

Molecular Mechanism

It is known that 4-Ethylbenzaldehyde can inhibit the diphenolase activity of mushroom tyrosinase , but the exact mechanism of this inhibition and its effects at the molecular level are not clear.

准备方法

合成路线和反应条件: 4-乙基苯甲醛可以通过多种方法合成。一种常见的方法包括在路易斯酸催化剂(如氯化铝)存在下,用甲酰氯对乙苯进行傅-克酰化反应。该反应通常在无水条件下进行,需要仔细控制温度以避免副反应。

工业生产方法: 在工业生产中,4-乙基苯甲醛通常通过使用高锰酸钾或铬酸等氧化剂对4-乙基甲苯进行氧化来制备。 这种方法因其效率和可扩展性而受到青睐 .

化学反应分析

反应类型: 4-乙基苯甲醛会发生多种化学反应,包括:

氧化: 它可以用强氧化剂氧化生成4-乙基苯甲酸。

还原: 4-乙基苯甲醛的还原可以生成4-乙基苯甲醇。

取代: 该化合物可以参与亲电芳香取代反应,其中乙基将传入的亲电试剂引导到相对于醛基的邻位和对位。

常用试剂和条件:

氧化: 高锰酸钾,铬酸。

还原: 硼氢化钠,氢化锂铝。

取代: 卤素,硝化剂,磺化剂。

主要生成物:

氧化: 4-乙基苯甲酸。

还原: 4-乙基苯甲醇。

相似化合物的比较

Benzaldehyde: The parent compound, lacking the ethyl group.

4-Methylbenzaldehyde: Similar structure but with a methyl group instead of an ethyl group.

4-Isopropylbenzaldehyde: Contains an isopropyl group at the para position.

Comparison: 4-Ethylbenzaldehyde is unique due to the presence of the ethyl group, which influences its reactivity and physical properties. Compared to benzaldehyde, it has a higher boiling point and different reactivity patterns in electrophilic aromatic substitution reactions. The ethyl group also imparts a distinct aroma, making it valuable in the fragrance industry .

生物活性

4-Ethylbenzaldehyde, a compound belonging to the aldehyde family, has garnered attention in various fields of biological research due to its potential biological activities and applications. This article explores the biological activity of 4-ethylbenzaldehyde, including its mutagenic and toxicological effects, as well as its interactions with biological systems.

4-Ethylbenzaldehyde (CAS Number: 4748-78-1) is characterized by an ethyl group attached to a benzaldehyde structure. Its chemical formula is , and it possesses a molecular weight of 134.18 g/mol. The compound is commonly used in the fragrance industry and as a flavoring agent in food products.

Mutagenicity and Genotoxicity

Research on the mutagenic potential of 4-ethylbenzaldehyde indicates that it does not exhibit significant mutagenic activity. In a study utilizing the Ames test, which assesses mutagenicity through bacterial reverse mutation assays, no increases in revertant colonies were observed at concentrations up to 5000 μg/plate in both the presence and absence of metabolic activation systems (S9) . Similarly, another study confirmed that 4-ethylbenzaldehyde did not induce micronuclei in zebrafish erythrocytes, indicating a lack of genotoxic effects at tested concentrations .

Subacute Toxicity Assessment

A subacute toxicity study involving zebrafish revealed that exposure to 4-ethylbenzaldehyde resulted in behavioral changes and histopathological alterations. Fish exposed to higher concentrations exhibited lethargy and did not evade capture, while no preneoplastic lesions or tumors were observed . Histopathological evaluations indicated dystrophic lesions in the liver, kidney, and skin tissues of treated zebrafish .

Histopathological Findings

The following table summarizes the histopathological findings from studies investigating the effects of 4-ethylbenzaldehyde on zebrafish:

| Tissue | Observed Changes | Concentration (mg/L) |

|---|---|---|

| Liver | Dystrophic lesions; altered fat distribution | 5 - 10 |

| Kidney | Dystrophic lesions | 5 - 10 |

| Skin | Dystrophic lesions | 5 - 10 |

Competitive Inhibition of Enzymes

4-Ethylbenzaldehyde has been studied for its competitive inhibition of mushroom tyrosinase, an enzyme involved in melanin biosynthesis. It was found to inhibit the oxidation of L-DOPA by tyrosinase, suggesting potential applications in cosmetic formulations aimed at skin lightening . The kinetic parameters related to this inhibition indicate that it could serve as a natural alternative for controlling hyperpigmentation.

Ecotoxicological Implications

The compound has been identified among water disinfection byproducts that may exert toxic effects on aquatic life. Studies indicate that compounds like 4-ethylbenzaldehyde can have significant impacts on fish behavior and physiology, raising concerns about its environmental persistence and bioaccumulation .

Case Studies

- Zebrafish Study : A comprehensive study evaluated the histopathological effects of 4-ethylbenzaldehyde over three months. The results showed significant alterations in liver fat content and kidney morphology without observable tumor formation .

- Ames Test : Conducted to assess mutagenicity, this test confirmed that 4-ethylbenzaldehyde does not induce mutations in bacterial strains, reinforcing its safety profile regarding genetic integrity .

- Tyrosinase Inhibition : Research highlighted its role as a competitive inhibitor of mushroom tyrosinase, suggesting applications in dermatology for managing skin pigmentation disorders .

属性

IUPAC Name |

4-ethylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O/c1-2-8-3-5-9(7-10)6-4-8/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNGNSVIICDLXHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0047080 | |

| Record name | 4-Ethylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0047080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless to pale yellow liquid with a sweet, bitter-almond odour | |

| Record name | 4-Ethylbenzaldehyde | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/880/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

220.00 to 222.00 °C. @ 760.00 mm Hg | |

| Record name | 4-Ethylbenzaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032024 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

insoluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol) | |

| Record name | 4-Ethylbenzaldehyde | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/880/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.980-1.000 | |

| Record name | 4-Ethylbenzaldehyde | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/880/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

4748-78-1, 53951-50-1 | |

| Record name | 4-Ethylbenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4748-78-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Ethylbenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004748781 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzaldehyde, ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053951501 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzaldehyde, 4-ethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Ethylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0047080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-ethylbenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.971 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-ETHYLBENZALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/289PPW3SG4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-Ethylbenzaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032024 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。